2-(5-chloro-2-propoxyphenyl)acetic acid
Description
2-(5-Chloro-2-propoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring a chlorine atom at the 5-position and a propoxy group (–OCH₂CH₂CH₃) at the 2-position of the phenyl ring, with an acetic acid (–CH₂COOH) side chain.
Properties
CAS No. |
1176671-66-1 |
|---|---|
Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-propoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-propoxyphenol and chloroacetic acid.
Reaction: The 5-chloro-2-propoxyphenol undergoes a nucleophilic substitution reaction with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-propoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen functionalities.
Reduction: Formation of 2-(5-chloro-2-propoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-chloro-2-propoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-propoxyphenyl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Bulk and Hydrophobicity: The propoxy group in the target compound is bulkier and more lipophilic than methoxy (–OMe) or phenoxy (–OPh), which may enhance membrane permeability but reduce aqueous solubility compared to 2-(5-chloro-2-phenoxyphenyl)acetic acid .
Electronic Effects :
- Electron-withdrawing substituents (e.g., Cl, Br) increase the acidity of the acetic acid moiety. For example, 2-(3-bromo-4-methoxyphenyl)acetic acid demonstrates a dihedral angle of 78.15° between the phenyl ring and acetic acid group, influencing hydrogen-bonding patterns .
- Bromine’s stronger electron-withdrawing effect (vs. chlorine) enlarges C–C–C angles in substituted phenyl rings (121.5° for Br vs. 118.4° for –OMe) .
Hydrogen-Bonding and Crystal Packing
- 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric dimers via O–H∙∙∙O hydrogen bonds (R₂²(8) motif), stabilized by weaker C–H∙∙∙C interactions .
- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₉H₂₄O₃S) exhibits a chair-conformation cyclohexyl group and π-stacking interactions between furan rings, enhancing crystal stability .
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